N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRXIPGOJQOOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Anticancer Activity
N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide has been investigated for its potential anticancer properties. Research indicates that indole derivatives, including this compound, can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the indole structure can enhance its efficacy against various cancer cell lines, suggesting a promising avenue for developing novel anticancer agents based on this scaffold .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may enhance this effect due to its unique structural features, potentially leading to the development of new antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have focused on modifying various functional groups attached to the indole core to assess their impact on potency and selectivity against target enzymes or receptors. These SAR studies help in identifying lead compounds for further development .
Drug Development and Formulation
The pharmaceutical industry is actively exploring the formulation of this compound into dosage forms that enhance its bioavailability and therapeutic effectiveness. Innovations in drug delivery systems, such as nanoparticles or liposomes, are being investigated to improve the pharmacokinetic profiles of this compound, facilitating targeted delivery to diseased tissues while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Analogues
Key structural analogs include:
- N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Features an indazole core with an allyl group and a para-methylbenzenesulfonamide substituent.
- N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide: Substitutes the indazole with an indolinone ring and replaces the aromatic benzenesulfonamide with an aliphatic propane sulfonamide.
Table 1: Structural and Hypothesized Property Comparison
Electronic and Steric Effects
- Indolinone vs.
- Aliphatic vs.
Research Methodologies and Tools
Structural characterization of such compounds typically involves:
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a compound belonging to the indole derivatives class, which are recognized for their diverse biological activities and therapeutic potential. This article will explore the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core structure, characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonamide group and an ethyl substituent on the indole ring contributes to its unique chemical properties. This structural configuration is pivotal in determining its biological activity.
This compound is believed to exert its effects by interacting with specific molecular targets, particularly enzymes and receptors involved in critical cellular pathways. Research indicates that it may inhibit certain kinases or enzymes associated with cell signaling, leading to altered cellular responses. This inhibition can affect various physiological processes, including inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other known indole derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator | Auxin receptor binding |
| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) | COX inhibition |
| Tryptophan | Precursor to serotonin | Neurotransmitter synthesis |
The distinct structural features of this compound suggest potential for unique therapeutic applications not fully explored in these compounds.
Biological Activity and Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. For instance, studies demonstrated IC50 values against COX enzymes that indicate significant inhibitory activity, suggesting its potential as an anti-inflammatory agent .
- Antiproliferative Effects : In vitro studies revealed that this compound exhibits antiproliferative activity against several cancer cell lines. The mechanism appears to involve cell cycle arrest at specific phases, indicating its potential utility in cancer therapy .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and target enzymes involved in inflammatory pathways. These studies support the hypothesis that the compound can modulate enzyme activity effectively .
Case Studies
Several case studies have investigated the biological activity of related sulfonamide compounds, providing insights into their therapeutic potential:
Case Study 1: Inhibition of COX Enzymes
A study assessed the anti-inflammatory effects of a sulfonamide derivative similar to this compound. The derivative exhibited significant inhibition of COX enzymes with IC50 values below 150 µg/mL, demonstrating its potential for treating inflammatory conditions .
Case Study 2: Antiproliferative Activity
Research involving a series of oxindole derivatives showed that compounds structurally related to this compound could inhibit the proliferation of cancer cell lines such as MCF7 and PaCa2. These findings suggest that modifications in the indole structure can lead to enhanced anticancer activity .
Q & A
Q. What are the optimized synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide, and how can researchers address low yield challenges during scale-up?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonylation of amine intermediates. For example, analogous compounds are synthesized via:
Sulfonyl chloride preparation : Reacting a halogenated precursor (e.g., bromofuran) with chlorosulfonic acid in dichloromethane (DCM) at controlled temperatures (0°C to room temperature) to form reactive intermediates .
Coupling reactions : Introducing the sulfonamide group via nucleophilic substitution or amide bond formation under inert atmospheres.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the compound.
Q. Yield Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity .
- Temperature control : Gradual warming prevents side reactions during exothermic steps.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance sulfonylation efficiency.
- Scale-up adjustments : Increase stirring efficiency and monitor reaction progress via TLC/HPLC to mitigate aggregation issues.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
High-Performance Liquid Chromatography (HPLC) :
- Parameters : Reverse-phase C18 column, UV detection at 254 nm, acetonitrile/water mobile phase.
- Acceptance criteria : Purity ≥95% (area normalization) .
Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm substituent positions (e.g., ethyl group at indoline N1, sulfonamide linkage). Use deuterated DMSO or CDCl₃ for solubility.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
Infrared Spectroscopy (IR) :
Mass Spectrometry (HRMS) :
- Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
Q. Purity Validation :
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for sulfonamide derivatives like this compound?
Methodological Answer: Discrepancies often arise from:
Solubility limitations : Computational models may not account for poor solubility in assay buffers.
Stereochemical effects :
Target specificity : Off-target interactions may skew results.
Case Study : In sulfonamide-based anticancer agents, computational docking against kinase domains may fail to predict cellular permeability. Experimental validation using fluorescence microscopy (e.g., tagged compounds) can clarify subcellular localization .
Q. What methodological considerations are critical when establishing structure-activity relationships (SAR) for sulfonamide-based compounds in anticancer research?
Methodological Answer:
Systematic substituent variation :
- Modify indoline substituents (e.g., ethyl vs. methyl groups) and sulfonamide linkers (e.g., propane vs. butane) to assess steric/electronic effects .
In vitro assays :
- Dose-response curves : Use IC₅₀ values from MTT assays (72-hour exposure).
- Selectivity indices : Compare cytotoxicity in cancer vs. normal cell lines (e.g., HEK293) .
Pharmacokinetic profiling :
Q. Data Interpretation :
Q. How should researchers approach conflicting spectral data (e.g., 13C NMR vs. X-ray crystallography) in confirming the molecular structure of novel sulfonamide derivatives?
Methodological Answer:
Crystallographic validation :
- Single-crystal X-ray diffraction : Resolve bond lengths/angles to confirm sulfonamide geometry and indoline ring conformation .
NMR reconciliation :
- Dynamic effects : Variable-temperature NMR can identify conformational flexibility causing signal splitting.
- Isotopic labeling : 15N-labeled sulfonamides enhance sensitivity in heteronuclear experiments .
Comparative analysis :
Case Study : For N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, X-ray data confirmed the sulfonamide’s tetrahedral geometry, resolving ambiguities in NMR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
